molecular formula C8H14O3S2 B6218496 2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid CAS No. 2751620-07-0

2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid

Cat. No.: B6218496
CAS No.: 2751620-07-0
M. Wt: 222.3
InChI Key:
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Description

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid is an organic compound with a unique structure that includes a dithiane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid typically involves the reaction of 1,3-dithiane with 2-methoxyethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted dithiane derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid exerts its effects depends on the specific reactions it undergoes. The dithiane ring can act as a protecting group for carbonyl compounds, and its reactivity can be modulated by the presence of the methoxyethyl and carboxylic acid groups. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic compound with a similar methoxyethyl group but lacks the dithiane ring and carboxylic acid group.

    Acrylic acid: Contains a carboxylic acid group but has a different structure and reactivity.

Uniqueness

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid is unique due to the presence of the dithiane ring, which provides distinct reactivity and stability compared to other compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

2751620-07-0

Molecular Formula

C8H14O3S2

Molecular Weight

222.3

Purity

95

Origin of Product

United States

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